4-Propyldibenzothiophene

Description

BenchChem offers high-quality 4-Propyldibenzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propyldibenzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

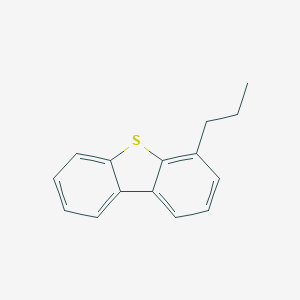

Structure

3D Structure

Properties

IUPAC Name |

4-propyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-2-6-11-7-5-9-13-12-8-3-4-10-14(12)16-15(11)13/h3-5,7-10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKWMMBQRSCLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Propyldibenzothiophene: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of 4-Propyldibenzothiophene, a significant heterocyclic aromatic compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document details its chemical structure, a robust synthesis protocol, physicochemical properties, and key applications. The content herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

Introduction: The Dibenzothiophene Core and the Significance of Alkyl Substitution

Dibenzothiophene (DBT) is an organosulfur compound featuring a thiophene ring fused with two benzene rings.[1] This tricyclic heterocyclic structure is noted for its rigidity, planarity, and inherent thermal stability. The unique electronic properties conferred by the sulfur atom make the DBT core a privileged scaffold in various scientific domains.[2][3][4]

Alkylation of the dibenzothiophene backbone, particularly at the 4-position, significantly modulates its physicochemical properties. The introduction of an alkyl group, such as a propyl chain, can influence solubility, melting and boiling points, and intermolecular packing in the solid state. These modifications are critical for tailoring the molecule for specific applications, from enhancing processability in organic electronic devices to altering the lipophilicity of potential pharmaceutical agents.

Molecular Structure and Properties

The chemical structure of 4-Propyldibenzothiophene is characterized by a propyl group attached to the carbon atom at the 4-position of the dibenzothiophene framework.

IUPAC Name: 4-propyldibenzothiophene Molecular Formula: C₁₅H₁₄S

Below is a 2D representation of the 4-Propyldibenzothiophene molecule:

Caption: 2D Chemical Structure of 4-Propyldibenzothiophene.

Physicochemical Properties of 4-Alkyldibenzothiophenes

| Property | 4-Methyldibenzothiophene | 4-Ethyldibenzothiophene | 4-Propyldibenzothiophene (Estimated) |

| CAS Number | 7372-88-5[5] | 89816-99-9[6] | N/A |

| Molecular Formula | C₁₃H₁₀S[5][7] | C₁₄H₁₂S[6] | C₁₅H₁₄S |

| Molecular Weight | 198.29 g/mol [5] | 212.31 g/mol [6] | ~226.34 g/mol |

| Melting Point | 64-68 °C[8][9] | N/A | Liquid at room temperature |

| Boiling Point | 298 °C[8][9] | N/A | > 300 °C |

| LogP (XLogP3-AA) | 4.7[5][10] | 5.1[6] | ~5.5 |

| Solubility | Soluble in ethanol (22.59 g/L)[10] | N/A | Expected to be soluble in nonpolar organic solvents |

Synthesis of 4-Propyldibenzothiophene

A robust and widely applicable method for the synthesis of 4-alkyldibenzothiophenes is a two-step process involving an initial Friedel-Crafts acylation followed by a reduction of the resulting ketone.[11][12] This approach offers high yields and regioselectivity.

Experimental Workflow Diagram

Caption: Synthetic workflow for 4-Propyldibenzothiophene.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation to Synthesize 4-Propanoyldibenzothiophene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Reagents: Cool the suspension to 0 °C using an ice bath. Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension.

-

Substrate Addition: In a separate flask, dissolve dibenzothiophene (1.0 equivalent) in anhydrous dichloromethane. Add the dibenzothiophene solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-propanoyldibenzothiophene, can be purified by column chromatography on silica gel.

Step 2: Wolff-Kishner Reduction to Synthesize 4-Propyldibenzothiophene

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add the 4-propanoyldibenzothiophene from Step 1, diethylene glycol, hydrazine hydrate (4-5 equivalents), and potassium hydroxide pellets (4-5 equivalents).

-

Heating and Reflux: Heat the mixture to 100-120 °C for 1-2 hours. Then, increase the temperature to allow for the distillation of water and excess hydrazine.

-

Completion of Reaction: Once the temperature of the reaction mixture reaches 190-200 °C, maintain it at reflux for 3-4 hours until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with a suitable organic solvent such as ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with dilute hydrochloric acid and then with water. Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure to yield the final product, 4-Propyldibenzothiophene. Further purification can be achieved through vacuum distillation or column chromatography.

Applications of 4-Propyldibenzothiophene and its Derivatives

While specific applications of 4-Propyldibenzothiophene are not extensively documented, the broader class of alkyldibenzothiophenes has garnered significant interest in several fields.

Organic Electronics

Dibenzothiophene derivatives are being explored as organic semiconductor materials. Their rigid and planar structure facilitates efficient intermolecular charge transport.[2][4] The introduction of alkyl chains, such as a propyl group, can improve the solubility of these materials, making them more amenable to solution-based processing techniques for fabricating organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3][4] The alkyl substituents can also influence the molecular packing in thin films, which is a critical determinant of device performance.

Geochemical Analysis and Petroleum Industry

Alkyldibenzothiophenes are important biomarkers found in crude oil.[13][14][15] The distribution and relative abundance of different isomers, including those with propyl groups, can provide valuable information about the thermal maturity of the oil, its source rock, and migration pathways.[14][16] The steric hindrance provided by alkyl groups at the 4- and 6-positions can affect the rate of hydrodesulfurization, making these compounds particularly persistent during refining processes.[17]

Conclusion

4-Propyldibenzothiophene, as a member of the alkyldibenzothiophene family, holds potential for advancements in materials science and geochemistry. Its synthesis via a reliable Friedel-Crafts acylation and subsequent reduction allows for its production and further investigation. The modulation of the dibenzothiophene core with a propyl group is a key strategy for fine-tuning its properties for specific, high-value applications. This guide provides a foundational understanding for researchers to explore the full potential of this intriguing molecule.

References

-

Journal of Materials Chemistry. (n.d.). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. RSC Publishing. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Available at: [Link]

-

RSC Publishing. (2007). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. Available at: [Link]

-

Chemcasts. (n.d.). 4-methyldibenzothiophene (CAS 7372-88-5) Properties. Available at: [Link]

-

PubChem. (n.d.). 4-Methyldibenzothiophene. National Institutes of Health. Available at: [Link]

-

ChemSynthesis. (2025). 4-methyl-dibenzothiophene. Available at: [Link]

-

Cheméo. (n.d.). 4-ethyl,6-methyl-dibenzothiophene - Chemical & Physical Properties. Available at: [Link]

-

The Good Scents Company. (n.d.). 4-Methyldibenzothiophene. Available at: [Link]

-

USGS Publications Warehouse. (n.d.). Benzo[b]naphthothiophenes and alkyl dibenzothiophenes: molecular tracers for oil migration distances. Available at: [Link]

-

Chemsrc. (2025). 4-Methyldibenzo[b,d]thiophene. Available at: [Link]

-

PubChem. (n.d.). 4-Ethyldibenzothiophene. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). Benzo[b]naphthothiophenes and alkyl dibenzothiophenes: Molecular tracers for oil migration distances. Available at: [Link]

-

ChemSynthesis. (2025). 4-ethyl-dibenzothiophene. Available at: [Link]

-

Agilent. (2011). Analysis of Biomarkers in Crude Oil Using the Agilent 7200 GC/Q-TOF. Available at: [Link]

-

ACS Publications. (n.d.). Analysis of Dibenzothiophene Derivatives in Straight-run and Hydrodesulfurized Gas Oils. Available at: [Link]

-

ResearchGate. (n.d.). Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts. Available at: [Link]

-

National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

-

Wikipedia. (n.d.). Dibenzothiophene. Available at: [Link]

Sources

- 1. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 2. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 4-Methyldibenzothiophene | C13H10S | CID 30364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Ethyldibenzothiophene | C14H12S | CID 184988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem-casts.com [chem-casts.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 4-METHYLDIBENZOTHIOPHENE CAS#: 7372-88-5 [m.chemicalbook.com]

- 10. scent.vn [scent.vn]

- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzo[<i>b</i>]naphthothiophenes and alkyl dibenzothiophenes: molecular tracers for oil migration distances [pubs.usgs.gov]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Physical and chemical properties of 4-Propyldibenzothiophene

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-propyldibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon. While specific experimental data for this particular compound is limited in publicly accessible literature, this document synthesizes available information for closely related structures and employs established chemical principles to offer a robust profile. The guide covers molecular structure, predicted physical and chemical properties, plausible synthetic routes with a hypothetical experimental protocol, expected reactivity, and predicted spectroscopic signatures. Furthermore, it touches upon the potential applications and toxicological considerations for this class of compounds. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and environmental science.

Introduction and Molecular Identity

4-Propyldibenzothiophene is an alkylated derivative of dibenzothiophene, a heterocyclic aromatic compound consisting of two benzene rings fused to a central thiophene ring. Alkylated dibenzothiophenes are components of crude oil and are of significant interest in the fields of petrochemistry, environmental science, and materials science due to their persistence in the environment and their role in hydrodesulfurization processes.

-

Chemical Name: 4-Propyldibenzothiophene

-

CAS Number: 132034-86-7

-

Molecular Formula: C₁₅H₁₄S

-

Molecular Weight: 226.34 g/mol

Caption: Molecular structure of 4-Propyldibenzothiophene.

Physical and Chemical Properties

| Property | Value/Prediction | Rationale/Reference |

| Molecular Weight | 226.34 g/mol | From molecular formula C₁₅H₁₄S. |

| Melting Point | Not available. Expected to be a solid at room temperature. | Dibenzothiophene has a melting point of 99 °C. Alkylation may lower this value. |

| Boiling Point | Not available. Predicted to be >300 °C. | The boiling point is the temperature at which a liquid turns into a gas. High molecular weight aromatic compounds typically have high boiling points. |

| Solubility | Predicted to be highly soluble in non-polar organic solvents (e.g., toluene, hexane, dichloromethane) and poorly soluble in water. | The molecule is predominantly non-polar due to the large aromatic system and alkyl chain. |

| Appearance | Predicted to be a white to off-white solid. | Based on the appearance of similar aromatic sulfur heterocycles. |

Synthesis and Experimental Protocols

A definitive, optimized synthesis for 4-propyldibenzothiophene is not described in detail in widely accessible literature. However, a plausible synthetic strategy can be constructed based on established methodologies for the formation of substituted dibenzothiophenes. A common and effective approach is the Suzuki coupling reaction to form a biaryl linkage, followed by an intramolecular cyclization to create the thiophene ring.

Proposed Synthetic Pathway

Caption: A logical workflow for the synthesis of 4-Propyldibenzothiophene.

Hypothetical Experimental Protocol

Step 1: Synthesis of 2-(4-propylphenyl)thiophene (Suzuki Coupling)

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-bromothiophene (1.0 eq), (4-propylphenyl)boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a degassed solvent system, for example, a 3:1 mixture of toluene and water.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-propylphenyl)thiophene.

Step 2: Intramolecular Cyclization to 4-Propyldibenzothiophene

This step is more speculative and multiple methods could be attempted. A possible route is via a photochemical-iodine catalyzed cyclization:

-

Dissolve the 2-(4-propylphenyl)thiophene (1.0 eq) in a suitable solvent such as benzene or cyclohexane in a quartz reaction vessel.

-

Add a catalytic amount of iodine (0.1 eq).

-

Irradiate the solution with a high-pressure mercury lamp while bubbling air or oxygen through the mixture.

-

Monitor the reaction by TLC or GC-MS for the formation of the dibenzothiophene product.

-

Once the reaction is complete, cool the mixture and wash with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, 4-propyldibenzothiophene, by column chromatography or recrystallization.

Chemical Reactivity

The reactivity of 4-propyldibenzothiophene is governed by the electron-rich aromatic system and the sulfur heteroatom.

-

Oxidation: The sulfur atom is susceptible to oxidation, forming the corresponding sulfoxide and sulfone with common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This is a key reaction in oxidative desulfurization processes.

-

Electrophilic Aromatic Substitution: The benzene rings can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). The position of substitution will be influenced by the directing effects of the propyl group and the fused thiophene ring.

-

Hydrodesulfurization (HDS): This is a crucial reaction in the petroleum industry. Under high temperature and pressure with a catalyst (typically containing Mo and Co or Ni on an alumina support), the C-S bonds are cleaved, and the sulfur is removed as H₂S, yielding 4-propylbiphenyl. The propyl group at the 4-position can sterically hinder the interaction of the sulfur atom with the catalyst surface, making it more resistant to HDS compared to the parent dibenzothiophene.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aromatic region.

-

Aromatic Protons (7H): Multiple signals (doublets, triplets, and multiplets) are expected in the range of δ 7.2 - 8.2 ppm. The exact chemical shifts and coupling patterns would require spectral analysis or simulation.

-

Propyl Protons (7H):

-

A triplet for the terminal methyl group (CH₃) around δ 0.9 - 1.0 ppm.

-

A multiplet (sextet) for the central methylene group (CH₂) around δ 1.6 - 1.8 ppm.

-

A triplet for the methylene group attached to the aromatic ring (Ar-CH₂) around δ 2.6 - 2.8 ppm.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 15 distinct signals.

-

Aromatic Carbons (12C): A series of signals in the range of δ 120 - 150 ppm. Quaternary carbons will typically have lower intensities.

-

Propyl Carbons (3C):

-

The terminal methyl carbon (CH₃) around δ 13 - 15 ppm.

-

The central methylene carbon (CH₂) around δ 24 - 26 ppm.

-

The methylene carbon attached to the ring (Ar-CH₂) around δ 37 - 39 ppm.

-

Infrared (IR) Spectroscopy

Key absorption bands are predicted as follows:

-

Aromatic C-H Stretch: 3100 - 3000 cm⁻¹

-

Aliphatic C-H Stretch: 2960 - 2850 cm⁻¹

-

Aromatic C=C Stretch: 1600 - 1450 cm⁻¹

-

C-H Bending (Alkyl): ~1465 cm⁻¹ and ~1375 cm⁻¹

-

C-S Stretch: This bond vibration is often weak and difficult to assign definitively in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry

-

Molecular Ion (M⁺): A strong peak at m/z = 226, corresponding to the molecular weight.

-

Major Fragments: A significant fragment at m/z = 197 is expected, corresponding to the loss of an ethyl radical ([M-C₂H₅]⁺), which is a characteristic fragmentation pattern for propyl-substituted aromatic compounds (benzylic cleavage). Another fragment at m/z = 184 would correspond to the dibenzothiophene cation after loss of the entire propyl group.

Toxicological and Environmental Considerations

Specific toxicological data for 4-propyldibenzothiophene is not available. However, as a class, polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are known environmental contaminants. Dibenzothiophenes are generally persistent in the environment and can bioaccumulate. Some studies on alkylated dibenzothiophenes suggest potential for toxicity to aquatic life. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

4-Propyldibenzothiophene represents a specific member of the broader, industrially and environmentally relevant class of alkylated dibenzothiophenes. While a detailed experimental characterization is not yet prevalent in the scientific literature, this guide provides a robust, technically grounded framework for its properties and behavior. The outlined synthetic strategies and predicted spectroscopic data offer a valuable starting point for researchers aiming to synthesize, identify, or study this compound. Further empirical research is necessary to validate these predictions and to fully elucidate the toxicological and environmental impact of 4-propyldibenzothiophene.

References

-

PubChem. (n.d.). Boiling Point. Retrieved from [Link]

Topic: Synthesis Pathways for 4-Propyldibenzothiophene Research Standards

An In-depth Technical Guide for Researchers

Abstract

4-Propyldibenzothiophene is a critical research standard, particularly in the field of petroleum hydrodesulfurization (HDS), where it serves as a model compound for sterically hindered sulfur-containing aromatics found in crude oil.[1][2] The ability to synthesize high-purity 4-propyldibenzothiophene is paramount for calibrating analytical instrumentation, conducting kinetic studies of HDS catalysts, and developing next-generation deep desulfurization technologies.[3][4] This guide provides an in-depth analysis of robust and reproducible synthesis pathways for this target molecule. We will explore two primary, field-proven strategies: the classic Friedel-Crafts acylation followed by reduction, and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to empower researchers in drug development and chemical synthesis with the knowledge to select and execute the optimal pathway for their specific needs.

Strategic Overview: A Retrosynthetic Approach

Before delving into specific protocols, a logical breakdown of the target molecule, 4-propyldibenzothiophene, informs our synthetic strategy. The core challenge lies in the regioselective formation of a carbon-carbon bond at the C4 position of the dibenzothiophene (DBT) nucleus to attach the n-propyl group.

A high-level retrosynthetic analysis reveals two logical disconnections, which form the basis of the primary pathways discussed in this guide.

Caption: Retrosynthetic analysis of 4-propyldibenzothiophene.

-

Pathway A (Green): Disconnecting the bond between the aromatic ring and the alpha-carbon of the propyl group suggests an electrophilic aromatic substitution approach. Specifically, a Friedel-Crafts acylation followed by a reduction is the most reliable method to install a primary alkyl chain, thereby avoiding the carbocation rearrangements common in direct Friedel-Crafts alkylations.[5][6]

-

Pathway B (Blue): An alternative disconnection at the same C-C bond points toward a cross-coupling strategy. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is exceptionally well-suited for this purpose, offering high functional group tolerance and excellent yields.[7][8]

Pathway A: Friedel-Crafts Acylation and Reduction

This two-step sequence is a cornerstone of classical organic synthesis for introducing linear alkyl chains onto aromatic rings. The strategy deliberately avoids direct alkylation with a propyl halide, which would inevitably lead to a mixture of n-propyl and isopropyl products due to the rearrangement of the primary carbocation intermediate to a more stable secondary one.

Caption: Workflow for the Friedel-Crafts Acylation-Reduction pathway.

Causality and Experimental Choices

Step 1: Friedel-Crafts Acylation. The acylation is an electrophilic aromatic substitution where the electrophile is a resonance-stabilized acylium ion, generated by the reaction of an acyl halide (propanoyl chloride) or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][9] The key advantage of using an acylium ion is its stability; it does not undergo rearrangement.[5] The resulting acyl group is electron-withdrawing, which deactivates the aromatic ring and effectively prevents polyacylation—a common side reaction in Friedel-Crafts alkylations.[6]

Step 2: Reduction of the Acyl Group. With the propanoyl group installed, the carbonyl must be reduced to a methylene (-CH₂-) group. Two primary methods are available:

-

Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures. It is the method of choice for substrates that are sensitive to strong acids.[10]

-

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates stable in hot, acidic conditions but incompatible with acid-sensitive functional groups.[10][11]

The choice between these two powerful reductions is dictated entirely by the overall functional group tolerance of the molecule. For the robust dibenzothiophene core, either method is generally effective.

Detailed Experimental Protocol: Pathway A

Step 2.2.1: Synthesis of 4-Propanoyldibenzothiophene (Friedel-Crafts Acylation)

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain an inert atmosphere.

-

Reagent Charging: Under a nitrogen or argon atmosphere, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve dibenzothiophene (1.0 equivalent) in the same dry solvent and add it to the cooled AlCl₃ suspension with stirring.

-

Acylating Agent Addition: Add propanoyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 4-propanoyldibenzothiophene.

Step 2.2.2: Reduction of 4-Propanoyldibenzothiophene (Wolff-Kishner Reduction)

-

Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, combine 4-propanoyldibenzothiophene (1.0 equivalent), hydrazine hydrate (4-5 equivalents), and a high-boiling solvent like diethylene glycol.

-

Base Addition: Add potassium hydroxide (KOH, 4-5 equivalents) pellets to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 180-200 °C) for 4-6 hours. Water will be evolved during the reaction. The progress can be monitored by TLC.

-

Workup: Cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture three times with a suitable solvent like toluene or ether.

-

Purification: Combine the organic extracts, wash with dilute HCl and then brine, and dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, purify the crude 4-propyldibenzothiophene by column chromatography on silica gel (eluting with hexane) to obtain the final product.

Pathway B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate.[7][12] This pathway offers a highly efficient and regioselective route to 4-propyldibenzothiophene, often with higher yields and milder conditions than classical methods.

The core of this strategy involves the coupling of 4-bromodibenzothiophene with n-propylboronic acid.

Caption: Workflow for the Suzuki-Miyaura Cross-Coupling pathway.

Causality and Experimental Choices

Precursors: This pathway requires two key precursors: 4-bromodibenzothiophene and n-propylboronic acid.

-

4-Bromodibenzothiophene: This can be synthesized via electrophilic bromination of dibenzothiophene. The reaction must be carefully controlled to favor mono-bromination at the desired C4 position.

-

n-Propylboronic Acid: This is a commercially available reagent, making this pathway highly accessible. If needed, it can be prepared from n-propylmagnesium bromide (a Grignard reagent) and a borate ester like trimethyl borate.[8]

Catalytic System: The success of the Suzuki coupling hinges on three components:[7][12][13]

-

Palladium Catalyst: A Pd(0) source is required. Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a common and effective choice that is often used directly.

-

Base: A base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are typically used.

-

Solvent: A mixed solvent system, often an organic solvent like 1,4-dioxane, toluene, or DME with water, is used to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol: Pathway B

-

Apparatus Setup: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser, add 4-bromodibenzothiophene (1.0 equivalent), n-propylboronic acid (1.2-1.5 equivalents), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to remove all oxygen, which can deactivate the catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water). Stir the mixture for a few minutes, then add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting 4-bromodibenzothiophene is consumed.

-

Workup: Cool the reaction to room temperature and dilute with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate or ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with hexane) to yield high-purity 4-propyldibenzothiophene.

Comparative Analysis of Synthesis Pathways

The choice of synthesis pathway depends on factors such as reagent availability, required scale, and the technical capabilities of the laboratory.

| Parameter | Pathway A: Friedel-Crafts Acylation-Reduction | Pathway B: Suzuki-Miyaura Coupling |

| Starting Materials | Dibenzothiophene, Propanoyl Chloride, AlCl₃ | 4-Bromodibenzothiophene, n-Propylboronic Acid |

| Reagent Cost/Availability | Generally inexpensive and widely available. | Boronic acids and palladium catalysts can be more expensive. |

| Reaction Conditions | Step 1: Anhydrous, 0°C to RT. Step 2: High temperatures (180-200°C) or strongly acidic. | Mild to moderate heat (80-100°C), requires inert atmosphere. |

| Regioselectivity | Good, but can be influenced by directing groups. | Excellent, defined by the position of the halide. |

| Yields | Moderate to good (typically 50-70% over two steps). | Good to excellent (typically 70-95%). |

| Key Advantages | Uses classic, well-understood reactions. Avoids expensive catalysts. | High yield, excellent selectivity, mild conditions, broad functional group tolerance. |

| Key Disadvantages | Two separate reaction steps. Use of stoichiometric, corrosive AlCl₃. Harsh reduction conditions. | Requires a pre-functionalized starting material (halide). Catalyst is sensitive to oxygen and can be costly. |

Conclusion

Both the Friedel-Crafts acylation-reduction sequence and the Suzuki-Miyaura cross-coupling reaction represent viable and robust pathways for the synthesis of 4-propyldibenzothiophene research standards.

-

Pathway A is a cost-effective, classic approach that is ideal for large-scale synthesis where the cost of catalysts is a concern. Its primary drawbacks are the multi-step nature and the often harsh conditions required for the reduction step.

-

Pathway B is a modern, elegant, and highly efficient method that provides superior yields and selectivity under milder conditions. It is the preferred method for rapid synthesis and for creating analogues with diverse functionalities, provided the precursors and catalyst are accessible.

Ultimately, the selection of the optimal synthetic route will be guided by the specific project goals, balancing considerations of cost, scale, time, and available chemical inventory. This guide provides the foundational knowledge and practical protocols for researchers to confidently produce high-quality 4-propyldibenzothiophene for their analytical and developmental needs.

References

-

Alkyldibenzothiophenes Hydrodesulfurization-Promoter Effect, Reactivity, and Reaction Mechanism. (2000). Semantic Scholar. [Link]

-

Macaud, M. M., Milenkovic, A. A., Schulz, E. S., Lemaire, M. L., & Vrinat, M. V. (2000). Hydrodesulfurization of Alkyldibenzothiophenes: Evidence of Highly Unreactive Aromatic Sulfur Compounds. Journal of Catalysis. [Link]

-

Jasperse, C. (n.d.). Grignard Reaction. Chem 355. [Link]

-

Synthesis of 6-Methyl-9-N-Propyldibenzothiophene-4-Ol. (1991). Amanote Research. [Link]

-

Grilc, M., et al. (2020). Hydrodesulfurization of 4,6-Dimethyldibenzothiophene and the Diesel Oil Fraction on NiMo Catalysts Supported over Proton-Exchanged AlMCM-41 and TiMCM-41 Extrudates. MDPI. [Link]

-

Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. (2025). Utrecht University Research Portal. [Link]

-

Grignard reagent. (n.d.). Wikipedia. [Link]

-

The catalytic hydrodesulfurization of thiophenes. VIII. Benzothiophene and 2,3-dihydrobenzothiophene. (n.d.). ResearchGate. [Link]

-

Friedel-Crafts Acylation. (n.d.). Chemistry Steps. [Link]

-

Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

-

Grignard Reaction. (n.d.). Web Pages. [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

-

The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). MDPI. [Link]

-

How to Create a Grignard Reagent ("Preparation"). (2014). YouTube. [Link]

-

Friedel–Crafts reactions for biomolecular chemistry. (2024). RSC Publishing. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Springer. [Link]

-

Clemmensen & Wolff-Kishner reductions of acyl benzenes. (2019). YouTube. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Japan Chemical Society. [Link]

-

Suzuki cross-coupling reaction. (2020). YouTube. [Link]

-

Suzuki Coupling Mechanism and Applications. (2018). YouTube. [Link]

-

2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022). PubMed Central. [Link]

-

Reduction of Acyl Groups on Benzene in Organic Chemistry. (2015). YouTube. [Link]

Sources

- 1. Alkyldibenzothiophenes Hydrodesulfurization-Promoter Effect, Reactivity, and Reaction Mechanism | Semantic Scholar [semanticscholar.org]

- 2. scilit.com [scilit.com]

- 3. Hydrodesulfurization of 4,6-Dimethyldibenzothiophene and the Diesel Oil Fraction on NiMo Catalysts Supported over Proton-Exchanged AlMCM-41 and TiMCM-41 Extrudates | MDPI [mdpi.com]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

The Geochemical Significance and Analysis of 4-Propyldibenzothiophene in Fossil Fuels: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, geochemical significance, and analytical methodologies for 4-propyldibenzothiophene, a notable yet under-explored member of the alkylated dibenzothiophene family found in fossil fuels. As the energy industry continues to refine its understanding of hydrocarbon systems, the nuanced information provided by specific biomarker compounds such as 4-propyldibenzothiophene is becoming increasingly critical. This document is intended for researchers, geochemists, and analytical scientists working in petroleum exploration, environmental forensics, and drug discovery, offering insights into the formation, detection, and interpretation of this significant sulfur-containing polycyclic aromatic hydrocarbon.

Introduction: The Unseen Storytellers within Fossil Fuels

Fossil fuels, the condensed geological archives of ancient life, are chemically complex mixtures primarily composed of hydrocarbons.[1] Within this intricate matrix, a class of compounds known as polycyclic aromatic sulfur heterocycles (PASHs) offers profound insights into the origin, thermal history, and environmental conditions of their formation.[2][3] Among these, dibenzothiophene (DBT) and its alkylated homologues are particularly valuable as geochemical markers due to their high thermal stability and resistance to biodegradation.[2] While significant research has focused on methylated and dimethylated dibenzothiophenes, the longer-chain alkylated variants, such as 4-propyldibenzothiophene, represent a frontier in petroleum geochemistry, promising a more granular understanding of subsurface processes.

This guide delves into the world of 4-propyldibenzothiophene, exploring its natural occurrence in crude oil and coal, the geochemical narratives it helps to unravel, and the sophisticated analytical techniques required for its confident identification and quantification.

Geochemical Significance of Alkylated Dibenzothiophenes

The distribution and relative abundance of alkylated dibenzothiophenes in fossil fuels are not random. They are governed by a series of geological and chemical processes, making them powerful indicators for several key aspects of petroleum system analysis.

Thermal Maturity Indicators

The isomers of alkylated dibenzothiophenes exhibit different thermodynamic stabilities. As source rocks and their contained organic matter mature under increasing temperature and pressure, the distribution of these isomers shifts towards more stable configurations. For instance, ratios of specific methyldibenzothiophene (MDBT) and dimethyldibenzothiophene (DMDBT) isomers are well-established proxies for thermal maturity, particularly in the high to over-mature stages where traditional biomarkers like steranes and hopanes may have reached their thermal limits.[2] While less studied, the ratios of propyldibenzothiophene isomers are expected to follow similar principles, offering a potential new tool for maturity assessment.

Depositional Environment and Source Rock Lithology

The initial composition of organic matter and the conditions of the depositional environment (e.g., marine, lacustrine, carbonate, or clastic) influence the types and distribution of organosulfur compounds. For example, specific ratios of MDBT isomers have been used to infer the lithology of the source rock.[2] The presence and relative abundance of C3-alkylated dibenzothiophenes can provide additional clues about the precursor organic material and the extent of sulfur incorporation during early diagenesis.

Biodegradation and Weathering

In cases of oil spills or reservoir biodegradation, the various components of crude oil are altered at different rates. Alkylated dibenzothiophenes are relatively resistant to microbial degradation compared to other hydrocarbons. However, subtle changes in their distribution can serve as indicators of the extent of biodegradation. It has been observed that certain isomers of C3-alkylated dibenzothiophenes show variable susceptibility to biodegradation, which can provide useful parameters for evaluating the alteration level of biodegraded sulfur-rich petroleum.

Natural Occurrence and Concentration

4-Propyldibenzothiophene is a naturally occurring component of crude oils, coal, and sedimentary rock extracts.[2][4] Its concentration, along with other C3-alkylated dibenzothiophenes, can vary significantly depending on the specific petroleum system. While precise concentration data for 4-propyldibenzothiophene is not extensively reported in publicly available literature, the overall concentration of total alkylated dibenzothiophenes can range from trace levels to significant components of the aromatic fraction of crude oils.

| Fossil Fuel Type | Typical Concentration Range of Alkylated DBTs (µg/g of oil or rock extract) | Factors Influencing Concentration |

| Crude Oil (Light to Medium) | 1 - 50 | Source rock organic facies, thermal maturity, biodegradation |

| Heavy Oil & Bitumen | 10 - 200+ | High sulfur content of source material, extensive biodegradation |

| Coal | 0.5 - 30 | Rank of coal, depositional environment (e.g., marine-influenced coals tend to have higher sulfur) |

| Oil Shale | 5 - 100 | Kerogen type, thermal maturity |

Note: These are generalized ranges for total alkylated dibenzothiophenes. The concentration of 4-propyldibenzothiophene would be a fraction of these values.

Analytical Methodologies for the Identification and Quantification of 4-Propyldibenzothiophene

The analysis of 4-propyldibenzothiophene in the complex matrix of fossil fuels requires a combination of meticulous sample preparation and high-resolution analytical instrumentation. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone of this analytical workflow.[4][5][6]

Experimental Workflow

Caption: General experimental workflow for the analysis of 4-propyldibenzothiophene.

Detailed Experimental Protocol: GC-MS Analysis

The following protocol provides a robust method for the qualitative and quantitative analysis of 4-propyldibenzothiophene in the aromatic fraction of a fossil fuel sample.

1. Sample Preparation (Fractionation):

-

Objective: To isolate the aromatic fraction containing dibenzothiophenes from the saturated hydrocarbons and polar compounds.

-

Methodology:

-

Accurately weigh approximately 100 mg of the crude oil or rock extract into a small vial.

-

Dissolve the sample in a minimal amount of hexane.

-

Prepare a chromatography column packed with activated silica gel.

-

Apply the dissolved sample to the top of the column.

-

Elute the saturated hydrocarbon fraction with n-hexane.

-

Elute the aromatic fraction with a mixture of n-hexane and dichloromethane (e.g., 70:30 v/v).

-

Collect the aromatic fraction and concentrate it under a gentle stream of nitrogen.

-

Add an internal standard, such as octadeuterodibenzothiophene (DBT-d8), at a known concentration for quantification.[2]

-

2. GC-MS Instrumentation and Conditions:

-

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to a 5977B Mass Selective Detector (or equivalent).

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet: Splitless mode at 280 °C.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 150 °C.

-

Ramp 2: 5 °C/min to 310 °C, hold for 15 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode:

-

Qualitative Analysis: Full scan mode (m/z 50-400).

-

Quantitative Analysis: Selected Ion Monitoring (SIM) mode.

-

-

3. Data Analysis:

-

Identification: 4-Propyldibenzothiophene is identified by comparing its retention time and mass spectrum with that of an authentic standard, if available, or by interpretation of its mass spectral fragmentation pattern. The molecular ion of 4-propyldibenzothiophene is expected at m/z 226. Key fragments would include the loss of an ethyl group (m/z 197) and a propyl group (m/z 183), as well as the base peak of the dibenzothiophene cation (m/z 184).

-

Quantification: The concentration of 4-propyldibenzothiophene is calculated by comparing its peak area to the peak area of the internal standard (DBT-d8) using a pre-established response factor.

Advanced Analytical Techniques

For highly complex samples or trace-level analysis, more advanced techniques can be employed:

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides enhanced selectivity and sensitivity by monitoring specific fragmentation transitions, which is particularly useful for distinguishing isomers and reducing matrix interference.[7]

-

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC offers significantly higher resolving power, allowing for the separation of co-eluting compounds in complex mixtures.

-

High-Resolution Mass Spectrometry (e.g., GC-QTOF): This provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of unknown compounds without the need for authentic standards.[5]

Logical Relationships in Geochemical Interpretation

The interpretation of 4-propyldibenzothiophene data is not performed in isolation. It is integrated with other geochemical and geological information to build a comprehensive model of the petroleum system.

Caption: Logical flow for integrating 4-propyldibenzothiophene data into a petroleum system model.

Conclusion and Future Perspectives

4-Propyldibenzothiophene, and C3-alkylated dibenzothiophenes in general, are valuable but currently underutilized biomarkers in the field of petroleum geochemistry. Their natural occurrence in fossil fuels provides a window into the geological past, offering insights into thermal maturity, depositional environments, and secondary alteration processes. The analytical methodologies, centered around GC-MS and its more advanced iterations, are well-established for their detection and quantification.

Future research should focus on:

-

Systematic studies to establish robust correlations between propyldibenzothiophene isomer ratios and standard maturity parameters.

-

Compound-specific isotope analysis of propyldibenzothiophenes to further constrain their origin and formation pathways.

-

Development of certified reference materials for 4-propyldibenzothiophene and other C3-isomers to improve the accuracy and inter-laboratory comparability of quantitative data.

By embracing the detailed information held within molecules like 4-propyldibenzothiophene, the scientific community can continue to refine its understanding of Earth's vast and complex hydrocarbon resources.

References

-

Li, M., Wang, T. G., Simoneit, B. R. T., Shi, S., Zhang, L., & Yang, F. (2012). Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts. Journal of Chromatography A, 1233, 126–136. [Link]

- Agilent Technologies. (2011). Analysis of Biomarkers in Crude Oil Using the Agilent 7200 GC/Q-TOF.

- Sinkkonen, S. (1989). Determination of crude oil alkylated dibenzothiophenes in environment. University of Jyväskylä, Department of Chemistry, Research Report No. 30.

- Landis, C. R., Johnson, R. C., & Claypool, G. E. (2009). Determination of polycyclic aromatic hydrocarbons, dibenzothiophene, and alkylated homologs in the lichen Hypogymnia physodes by gas chromatography using single quadrupole mass spectrometry and time-of-flight mass spectrometry. Environmental toxicology and chemistry, 28(5), 960-969.

- Diva-portal.org. (2014).

-

ResearchGate. (2012). Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthiophenes in crude oils, coal, and sediment extracts. [Link]

- ResearchGate. (2018). Quantitative analysis of organosulphur compounds in crude oil samples using magnetic solid phase extraction based on Au-Fe3O4 adsorbent and gas chromatography with time-of-flight mass spectrometry.

- OUCI. (2025).

-

National Center for Biotechnology Information. (n.d.). Crude Oil - Occupational Exposures in Petroleum Refining. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 45. [Link]

- ResearchGate. (2015).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Cedre.fr. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives in the Erika Fuel Oil using SPE/GC-MS-MS.

- MDPI. (2024). Analysis of the Organic Chemical Fractions of Three Coal Extracts.

-

National Institute of Standards and Technology. (n.d.). Dibenzothiophene. In NIST Chemistry WebBook. [Link]

- oera.ca. (n.d.). Chapter 5 Petroleum Geochemistry.

- MDPI. (2021). Geochemical Considerations from the Carboniferous Unconventional Petroleum System of SW Iberia.

-

National Institute of Standards and Technology. (n.d.). Dibenzothiophene, 4-methyl-. In NIST Chemistry WebBook. [Link]

Sources

- 1. hpst.cz [hpst.cz]

- 2. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Description: Determination of crude oil alkylated dibenzothiophenes in environment :: JYX [jyx.jyu.fi]

- 5. agilent.com [agilent.com]

- 6. Determination of polycyclic aromatic hydrocarbons, dibenzothiophene, and alkylated homologs in the lichen Hypogymnia physodes by gas chromatography using single quadrupole mass spectrometry and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wwz.cedre.fr [wwz.cedre.fr]

An In-Depth Technical Guide to the Key Isomers of Propyldibenzothiophene in Geological Samples for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key isomers of propyldibenzothiophene and related alkyldibenzothiophenes (ADBTs) found in geological materials such as crude oil and source rocks. We will delve into their geochemical significance, the analytical methodologies for their identification and quantification, and the interpretation of their distribution patterns. This document is intended for researchers in geochemistry, analytical chemistry, and professionals in related fields who require a deep understanding of these important organic molecules.

Introduction: The Significance of Alkyldibenzothiophenes in Geochemistry

Dibenzothiophene and its alkylated derivatives are polycyclic aromatic sulfur heterocyclic (PASH) compounds that are ubiquitous components of fossil fuels and sedimentary organic matter.[1] Their molecular structure is relatively stable, allowing them to persist through various geological processes.[1] The distribution and relative abundance of different ADBT isomers are not random; they are governed by the thermodynamic stability of each isomer and are systematically altered by geological processes, most notably thermal maturation.[1][2]

While the prompt specifies propyldibenzothiophenes, it is crucial to note that the most extensively studied and utilized ADBTs in geochemical applications are the methyl- and dimethyldibenzothiophenes.[1][2][3] The principles governing the distribution of these methylated isomers are directly applicable to other alkylated forms, including propyldibenzothiophenes. Therefore, this guide will focus on the well-established methylated dibenzothiophenes as a model for understanding the behavior of propyldibenzothiophenes and other ADBTs.

The primary application of ADBT isomer analysis is in the assessment of the thermal maturity of source rocks and crude oils.[1][2][4] As organic matter is subjected to increasing temperature and pressure with deeper burial, the distribution of ADBT isomers shifts towards the more thermodynamically stable forms.[1] This predictable change allows for the calculation of maturity parameters that can be correlated with other maturity indicators, such as vitrinite reflectance (%Ro).[4][5]

Key Isomers and Their Geochemical Interpretation

The key to using ADBTs as geochemical indicators lies in understanding the relative stability of different isomers. The substitution pattern of the alkyl groups on the dibenzothiophene skeleton determines the thermodynamic stability of the molecule.

Methyldibenzothiophenes (MDBTs)

There are four primary isomers of methyldibenzothiophene: 1-MDBT, 2-MDBT, 3-MDBT, and 4-MDBT. Their relative thermodynamic stabilities are in the order: 4-MDBT > 2-MDBT > 3-MDBT > 1-MDBT. The 1-MDBT isomer is the least stable due to steric hindrance between the methyl group and the sulfur atom.

This difference in stability is the basis for the Methyldibenzothiophene Ratio (MDR) , a widely used maturity parameter:

MDR = [4-MDBT] / [1-MDBT]

As thermal maturity increases, the concentration of the less stable 1-MDBT decreases relative to the more stable 4-MDBT, leading to an increase in the MDR value.[4]

Dimethyldibenzothiophenes (DMDBTs)

Similar to MDBTs, the relative abundance of dimethyldibenzothiophene isomers is also a function of thermal maturity. A commonly used ratio is the 4,6-DMDBT / 1,4-DMDBT ratio . The 4,6-DMDBT isomer is more stable than the 1,4-DMDBT isomer, so this ratio also increases with increasing thermal maturity.[1]

Propyldibenzothiophenes

While less commonly used for quantitative maturity assessment, the same principles apply to propyldibenzothiophenes. Isomers with propyl groups in positions that minimize steric hindrance (e.g., away from the sulfur atom and other bulky groups) will be thermodynamically more stable. It is expected that with increasing thermal maturity, the distribution of propyldibenzothiophene isomers will shift towards these more stable forms.

Below is a diagram illustrating the concept of using isomer ratios for maturity assessment.

Caption: Conceptual workflow of isomer ratio evolution with thermal maturity.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of ADBTs in complex geological matrices is almost exclusively performed using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] High-resolution capillary GC provides the necessary separation of the various isomers, while MS allows for their positive identification and quantification.

Sample Preparation

The complexity of crude oil and rock extracts necessitates a robust sample preparation protocol to isolate the aromatic fraction containing the dibenzothiophenes.

Step-by-Step Protocol for Sample Preparation:

-

Sample Weighing and Dilution: Accurately weigh a known amount of the crude oil or rock extract (e.g., 100 mg) into a glass vial.[7] Dilute the sample in a suitable organic solvent such as hexane or dichloromethane.[7]

-

Fractionation (Optional but Recommended): For complex samples, fractionation is often necessary to separate the aromatic compounds from the saturated hydrocarbons and polar compounds. This is typically achieved using column chromatography or solid-phase extraction (SPE).[7][9]

-

Pack a chromatography column with activated silica gel or alumina.

-

Apply the diluted sample to the top of the column.

-

Elute the saturated hydrocarbon fraction with a non-polar solvent (e.g., hexane).

-

Elute the aromatic fraction with a solvent of intermediate polarity (e.g., a mixture of hexane and dichloromethane).

-

Collect the aromatic fraction for GC-MS analysis.

-

-

Concentration and Internal Standard Addition: The collected aromatic fraction is concentrated under a gentle stream of nitrogen. A known amount of an internal standard (e.g., a deuterated aromatic compound) is added for accurate quantification.[10]

GC-MS Analysis

The prepared sample is then injected into the GC-MS system.

Typical GC-MS Parameters:

| Parameter | Setting | Rationale |

| GC System | Agilent 7890A or similar | Provides robust and reproducible chromatographic separation. |

| Injector | Split/splitless, 300 °C | Splitless injection is used for trace analysis to ensure maximum sample transfer to the column.[7] |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness | A non-polar to mid-polar column is ideal for separating aromatic isomers based on their boiling points and polarity.[11][12] |

| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min | Inert carrier gas for transporting the analytes through the column.[11] |

| Oven Program | Initial temp: 60-80 °C (hold 2 min), ramp to 300-315 °C at 5-10 °C/min, hold for 10 min | A temperature program is essential to elute a wide range of aromatic compounds with different boiling points.[6][12] |

| MS System | Agilent 5975C or similar quadrupole, or a Time-of-Flight (TOF) MS | A quadrupole MS is a standard detector, while a TOF-MS offers higher mass accuracy and resolution, which can be beneficial for complex matrices.[7] |

| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[11] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | Full scan is used for initial identification of compounds. SIM mode is used for quantification of target analytes with higher sensitivity and selectivity by monitoring their characteristic ions.[10] For even higher selectivity in very complex matrices, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed.[8] |

Below is a diagram of the analytical workflow.

Caption: A typical analytical workflow for the GC-MS analysis of alkyldibenzothiophenes.

Identification and Quantification

-

Identification: ADBT isomers are identified based on their retention time in the gas chromatogram and their mass spectrum. The mass spectrum of an ADBT is characterized by a prominent molecular ion (M+) peak.[13] The fragmentation pattern is typically dominated by the loss of the alkyl group or fragments thereof.[13][14][15] For example, propyldibenzothiophene would be expected to show a molecular ion at m/z 226 and significant fragment ions corresponding to the loss of a methyl group (m/z 211), an ethyl group (m/z 197), or a propyl group (m/z 183). The identification is confirmed by comparing the obtained mass spectrum with a reference library (e.g., NIST) or by running authentic standards.

-

Quantification: The concentration of each isomer is determined by integrating the area of its corresponding peak in the chromatogram (in SIM mode, the peak of a characteristic ion is used). The concentration is calculated relative to the peak area of the internal standard.

Data Presentation and Interpretation

The quantitative data obtained from the GC-MS analysis is typically presented in tables and used to calculate the geochemical ratios.

Quantitative Data Summary

The following table provides a summary of key ADBT ratios and their correlation with thermal maturity, as indicated by vitrinite reflectance (%Ro).

| Maturity Parameter | Ratio Calculation | Typical Values (Immature) | Typical Values (Mature) | Vitrinite Reflectance (%Ro) Correlation | Reference(s) |

| Methyldibenzothiophene Ratio (MDR) | [4-MDBT] / [1-MDBT] | < 1.0 | > 5.0 | Strong positive correlation | [1][4] |

| Dimethyldibenzothiophene Ratio (DMDR) | [4,6-DMDBT] / [1,4-DMDBT] | Low | High | Positive correlation | [1][2] |

Note: The exact values of these ratios can be influenced by the type of organic matter (kerogen type) and the depositional environment.[2]

Conclusion

The analysis of propyldibenzothiophenes and other alkyldibenzothiophenes provides valuable insights into the thermal history of geological samples. By understanding the principles of isomeric distribution and employing robust analytical techniques like GC-MS, researchers can accurately assess the thermal maturity of source rocks and crude oils. While methylated dibenzothiophenes are the most commonly used indicators, the same geochemical principles apply to propyl-substituted and other alkylated isomers. This technical guide provides a solid foundation for researchers and professionals to apply these powerful geochemical tools in their respective fields.

References

-

Bechtel, A., et al. (2001). Geochemical and isotopic composition of organic matter in the Kupferschiefer of the Polish Zechstein basin. ResearchGate. Available at: [Link]

-

Srinivasan, P., et al. (2023). Maturity transforms modeled from multiple %R o (T max ) equations vs. MDR. ResearchGate. Available at: [Link]

-

Zhang, T., et al. (2020). Multivariate relationship of methyl- and dimethyl-phenanthrenes to the maturity of organic matter in sedimentary sequences. ResearchGate. Available at: [Link]

-

Srinivasan, P., et al. (2023). Integration of methyldibenzothiophene and pyrolysis techniques to determine thermal maturity in sulfur-rich Type II-S source rocks and oils. ResearchGate. Available at: [Link]

-

Das, O., et al. (2005). Fragmentation mechanism of n-propyl benzene. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern. docbrown.info. Available at: [Link]

-

Hesse, M., et al. (2008). The Main Fragmentation Reactions of Organic Compounds. Mass Spectrometry. Available at: [Link]

-

Zheng, X., et al. (2021). Effects of synthetic maturation on phenanthrenes and dibenzothiophenes over a maturity range of 0.6 to 4.7% EASY%Ro. Aarhus University. Available at: [Link]

-

El Nady, M. M. (2014). GC-MS of the aromatic hydrocarbons fraction of crude oils in the South Gulf of Suez, Egypt: Significance and applications. ResearchGate. Available at: [Link]

-

Lis, G. P., et al. (2005). FTIR absorption indices for thermal maturity in comparison with vitrinite reflectance R0 in type-II kerogens from Devonian black shales. USGS Publications Warehouse. Available at: [Link]

-

Srinivasan, P., et al. (2021). THERMAL MATURITY EVALUATION OF SULFUR-RICH SOURCE ROCKS AND OILS USING THE DI- AND TRI-METHYLDIBENZOTHIOPHENES. Geological Society of America. Available at: [Link]

-

Li, M., et al. (2022). Benzonaphthothiophene: Molecular Indicators for Thermal Maturity. ACS Earth and Space Chemistry. Available at: [Link]

-

Agilent Technologies. (2011). Analysis of Biomarkers in Crude Oil Using the Agilent 7200 GC/Q-TOF. Agilent. Available at: [Link]

-

Oliveira, A. S., et al. (2008). Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in atmospheric particulate matter. ResearchGate. Available at: [Link]

-

Chiaberge, S., et al. (2011). Methyldibenzothiophene isomer ratio in crude oils: Gas chromatography tandem mass spectrometry analysis. ResearchGate. Available at: [Link]

-

Kontorovich, A. E., et al. (2015). MDBT estimation ratio for transformation organic matter ratio in Bazhenov Formation of Western Siberia (Tomsk Oblast, Russia). ResearchGate. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Smith, R. M. (2003). CHAPTER 2 Fragmentation and Interpretation of Spectra. RSC Publishing. Available at: [Link]

-

Pan, X., et al. (2020). Quantitative analysis of PAH compounds in DWH crude oil and their effects on Caenorhabditis elegans germ cell apoptosis, associated with CYP450s upregulation. Science of The Total Environment. Available at: [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. Available at: [Link]

-

Kvisgaard, L. Q., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ Physical Chemistry. Available at: [Link]

-

Idris, M. I., et al. (2018). Application of geochemical parameters for characterization of oil samples using GC-MS technique. ResearchGate. Available at: [Link]

-

Al-Brahim, J. S., et al. (2022). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. PubMed Central. Available at: [Link]

-

Mohammadi, A., et al. (2017). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial. Brieflands. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Abstract: THERMAL MATURITY EVALUATION OF SULFUR-RICH SOURCE ROCKS AND OILS USING THE DI- AND TRI-METHYLDIBENZOTHIOPHENES (GSA Connects 2021 in Portland, Oregon) [gsa.confex.com]

- 4. researchgate.net [researchgate.net]

- 5. FTIR absorption indices for thermal maturity in comparison with vitrinite reflectance R0 in type-II kerogens from Devonian black shales [pubs.usgs.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. tdi-bi.com [tdi-bi.com]

- 11. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to 4-Propyldibenzothiophene as a Potential Biomarker for Oil Maturity

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

Thermal maturity is a critical parameter in petroleum systems analysis, dictating the generation and composition of hydrocarbons.[1] Molecular maturity indicators, often called biomarkers, provide a detailed record of the thermal history of source rocks and oils.[2][3] Among these, aromatic sulfur-containing compounds have proven to be robust indicators. This guide provides a comprehensive overview of the principles and methodologies for utilizing alkyldibenzothiophenes, with a specific focus on the potential of 4-propyldibenzothiophene, as a biomarker for assessing the thermal maturity of crude oils. We will delve into the underlying geochemical principles, analytical workflows, and data interpretation, providing a scientifically grounded framework for researchers in the field.

Introduction to Biomarkers and Thermal Maturity

In petroleum geochemistry, biomarkers are complex organic compounds found in crude oils and source rocks that are derived from formerly living organisms.[4] These "molecular fossils" retain a significant portion of their original carbon skeleton, providing valuable information about the depositional environment, the source of organic matter, and the thermal history of the hydrocarbon system.[4][5][6]

Thermal maturity describes the extent of heat-induced chemical reactions that transform sedimentary organic matter into petroleum.[1][2] As source rocks are buried deeper in the earth, they are subjected to increasing temperatures, which drives the generation of oil and gas. Various parameters are used to assess thermal maturity, including vitrinite reflectance and pyrolysis Tmax.[1] However, biomarker maturity parameters offer a more nuanced view, as they are based on specific, temperature-dependent chemical reactions, such as isomerization and aromatization.[2]

Dibenzothiophenes: A Class of Sulfur-Containing Biomarkers

Dibenzothiophenes (DBTs) are a class of polycyclic aromatic sulfur heterocyclic (PASH) compounds that are ubiquitous in crude oils and sedimentary organic matter.[7][8][9] Their high thermal stability and resistance to biodegradation make them excellent candidates for tracing the geochemical history of petroleum.[9] The distribution and relative abundance of alkylated dibenzothiophenes, particularly methyl and dimethyl isomers, have been widely used to infer information about the source rock's depositional environment and thermal maturity.[10][11]

The fundamental principle behind using alkyldibenzothiophene ratios for maturity assessment lies in the differential thermal stability of the various isomers. During catagenesis (the process of oil generation), the initial distribution of isomers, which is influenced by the original biological precursors, is altered by thermal stress. Isomers with lower thermodynamic stability are progressively converted to more stable forms. This irreversible process provides a molecular clock for the thermal history of the oil.

The Potential of 4-Propyldibenzothiophene as a Maturity Indicator

While methyldibenzothiophene (MDBT) and dimethyldibenzothiophene (DMDBT) ratios are well-established maturity indicators, the application of propyldibenzothiophene (PDBT) isomers is a more novel area of investigation. The same principles of thermal stability-driven isomerization that apply to MDBTs and DMDBTs are expected to govern the distribution of PDBTs.

The key isomers of propyldibenzothiophene are 1-, 2-, 3-, and 4-propyldibenzothiophene. It is hypothesized that the 4-propyldibenzothiophene isomer is one of the more thermally stable isomers due to the steric hindrance around the propyl group, which is attached to a carbon atom adjacent to the sulfur atom. Conversely, other isomers, such as 1-propyldibenzothiophene, are presumed to be less stable.

Therefore, the ratio of 4-propyldibenzothiophene to its less stable isomers, such as 1-propyldibenzothiophene, is expected to increase with increasing thermal maturity. This can be expressed as a Propyldibenzothiophene Ratio (PDR):

PDR = [4-Propyldibenzothiophene] / [1-Propyldibenzothiophene]

A higher PDR value would indicate a higher level of thermal maturity.

Analytical Workflow for the Determination of Propyldibenzothiophene Isomers

The accurate quantification of individual PDBT isomers is crucial for the reliable application of the PDR as a maturity parameter. The primary analytical technique for this purpose is gas chromatography-mass spectrometry (GC-MS).

Sample Preparation

Crude oil samples are complex mixtures that require fractionation prior to GC-MS analysis to isolate the aromatic fraction containing the dibenzothiophenes.

Experimental Protocol: Fractionation of Crude Oil

-

Dilution: Dilute a known amount of crude oil in a minimal volume of a non-polar solvent (e.g., n-hexane).

-

Asphaltene Precipitation: Add an excess of n-heptane to precipitate the asphaltenes. Allow the mixture to stand for several hours, then centrifuge and decant the supernatant.

-

Column Chromatography: Prepare a chromatography column packed with activated silica gel.

-

Elution: Apply the deasphalted oil to the top of the column.

-

Elute the saturated hydrocarbon fraction with n-hexane.

-

Elute the aromatic hydrocarbon fraction with a mixture of n-hexane and dichloromethane.

-

Elute the polar fraction with methanol.

-

-

Concentration: Concentrate the aromatic fraction under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The concentrated aromatic fraction is then analyzed by GC-MS. The gas chromatograph separates the different PDBT isomers based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then detects and identifies the eluting compounds based on their mass-to-charge ratio.

Table 1: Typical GC-MS Parameters for Alkyldibenzothiophene Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 3 °C/min, hold 15 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-450 |

| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |

For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended. This involves monitoring for the molecular ion of the propyldibenzothiophenes (m/z 226) and key fragment ions. This approach enhances sensitivity and reduces interference from other co-eluting compounds.[10]

Isomer Identification and Quantification

The identification of the specific PDBT isomers requires the use of authentic standards. The synthesis and characterization of pure 1-, 2-, 3-, and 4-propyldibenzothiophene are necessary to determine their retention times on the GC column and their mass spectral fragmentation patterns.[12][13][14]